molecular formula C15H18O4 B6324242 (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-28-8

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324242
CAS No.: 733740-28-8
M. Wt: 262.30 g/mol
InChI Key: PYILZVSLLNPPGQ-PWSUYJOCSA-N
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Description

The compound “(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” features a cyclopentane backbone with two key substituents: a carboxylic acid group at position 1 and a 2-(3-methoxyphenyl)-2-oxoethyl group at position 3. The (1S,3R) stereochemistry confers a cis configuration, which may influence its biological activity, solubility, and metabolic stability. The 3-methoxyphenyl moiety introduces aromaticity and electron-donating properties, while the ketone linkage (2-oxoethyl) enhances polarity.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYILZVSLLNPPGQ-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane core is typically constructed via Diels-Alder cycloaddition or intramolecular cyclization .

Diels-Alder Approach :
A conjugated diene (e.g., 1,3-butadiene derivative) reacts with a dienophile (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions to form the cyclopentane skeleton. For example, the use of boron trifluoride etherate (BF₃·Et₂O) at −20°C facilitates regioselective ring formation with yields exceeding 75% in model systems.

Intramolecular Cyclization :
Linear precursors containing α,β-unsaturated ketones undergo base-mediated cyclization. For instance, treatment of 5-ketohexenoic acid derivatives with potassium tert-butoxide in tetrahydrofuran (THF) at 0°C produces the cyclopentane ring with >80% enantiomeric excess (ee) when chiral auxiliaries are employed.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is introduced via oxidation or hydrolysis :

MethodReagents/ConditionsYield (%)Purity (%)
Oxidation of AlcoholKMnO₄, H₂O, 0°C, 4 h6892
Hydrolysis of NitrileH₂SO₄ (conc.), reflux, 12 h8589
Grignard CarbonylationCO₂, Mg, THF, −78°C7295

The Grignard carbonylation method is preferred for stereochemical retention, as it avoids harsh acidic conditions that may epimerize the (1S,3R) configuration.

Attachment of the 3-Methoxyphenyl-2-Oxoethyl Side Chain

The ketone-linked aryl group is installed via Friedel-Crafts acylation or cross-coupling :

Friedel-Crafts Acylation :
Reaction of the cyclopentane intermediate with 3-methoxyphenylacetyl chloride in the presence of AlCl₃ (2 equiv.) in dichloromethane (DCM) at 25°C provides the desired side chain with 70–80% yield.

Suzuki-Miyaura Coupling :
A palladium-catalyzed coupling between a boronic ester-functionalized cyclopentane and 3-methoxy-2-bromoacetophenone achieves higher regioselectivity (95% ee) but requires inert atmosphere conditions.

Stereochemical Control Strategies

Asymmetric Catalysis

Chiral catalysts such as Jacobsen’s salen-Co(III) complex enable enantioselective cyclopropanation or epoxidation steps, which are subsequently rearranged to the cyclopentane structure. For example:

Cyclopropane intermediateBF₃\cdotpEt₂O(1S,3R)-cyclopentane derivative(90% ee)\text{Cyclopropane intermediate} \xrightarrow{\text{BF₃·Et₂O}} \text{(1S,3R)-cyclopentane derivative} \quad (90\%\text{ ee})

Kinetic Resolution

Racemic mixtures are resolved using chiral stationary phase (CSP) chromatography or enzymatic hydrolysis. Candida antarctica lipase B selectively hydrolyzes the (1R,3S)-enantiomer, leaving the desired (1S,3R)-isomer intact (85% recovery).

Industrial-Scale Synthesis

Continuous Flow Reactors

Telescoped reactions in microfluidic systems reduce purification steps:

  • Ring formation : Diels-Alder in a high-pressure reactor (120°C, 5 bar).

  • Side-chain incorporation : Friedel-Crafts acylation with inline AlCl₃ quenching.

  • Crystallization : Continuous anti-solvent precipitation yields 98% pure product.

Green Chemistry Innovations

  • Solvent replacement : Cyclopentane synthesis in 2-methyltetrahydrofuran (2-MeTHF) , a bio-derived solvent, reduces environmental impact.

  • Catalyst recycling : Magnetic nanoparticle-supported AlCl₃ is reused for 10 cycles without activity loss.

Analytical and Purification Techniques

Chiral Purity Assessment

TechniqueConditionsResolution
Chiral HPLCChiralpak AD-H column, hexane/iPrOH 90:101.5
Circular Dichroism (CD)0.1 mg/mL in MeOH, λ = 220–300 nm±0.1° ee

Crystallization Optimization

Solvent Systems : Ethyl acetate/hexane (1:3 v/v) at −20°C yields rhombic crystals suitable for X-ray diffraction.

Challenges and Mitigation Strategies

Epimerization During Carboxylic Acid Formation

Problem : Acidic conditions during hydrolysis cause (1S,3R)→(1R,3S) epimerization.
Solution : Use trimethylsilyl chloride (TMSCl) as a proton scavenger during nitrile hydrolysis.

Byproduct Formation in Friedel-Crafts Reactions

Problem : Diacylation byproducts form at >5% yield.
Solution : Substituent-directed acylation with meta-methoxy groups reduces ortho/para reactivity.

Emerging Methodologies

Biocatalytic Approaches

Engineered P450 monooxygenases selectively oxidize cyclopentane precursors to the carboxylic acid with 99% ee.

Photochemical Cyclization

UV irradiation (λ = 254 nm) of α-diazo ketones generates the cyclopentane ring in <5 minutes, though scalability remains limited.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The unique combination of functional groups in (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid suggests potential therapeutic applications. Key areas of interest include:

  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating potential for treating inflammatory diseases.
  • Analgesic Properties : The presence of the methoxyphenyl group may enhance analgesic activity, warranting further investigation in pain management.
  • Antioxidant Activity : The structural characteristics suggest possible antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of cyclopentane carboxylic acids exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Further research on this compound could elucidate its mechanism of action and therapeutic potential in chronic inflammatory conditions.

Case Study 2: Analgesic Mechanism

Research into similar compounds has indicated that they may interact with pain pathways via modulation of pain receptors. Investigating the analgesic properties of this compound could lead to the development of novel analgesics with fewer side effects compared to traditional opioids.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Methylcyclopentanecarboxylic acidMethyl group on cyclopentaneAnti-inflammatory
3-Methoxybenzoic acidAromatic ring with methoxy groupAnalgesic properties
5-Hydroxycyclopentanecarboxylic acidHydroxyl group additionAntioxidant activity

The table above highlights how this compound may offer distinct advantages due to its specific stereochemistry and functional groups.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related cyclopentane-carboxylic acid derivatives and their key differences:

Compound Name Substituents Stereochemistry Molecular Formula Key Features Reference
(1S,3R)-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 3-Methoxyphenyl ketone (1S,3R) cis C₁₅H₁₈O₄ Aromatic electron-donating group; moderate polarity
trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 3-Methoxyphenyl ketone trans configuration C₁₅H₁₈O₄ Stereochemical difference may reduce target binding affinity
(1S,3S)-3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid 4-Fluorophenyl carbamoyl, trimethyl groups (1S,3S) C₁₆H₁₉FNO₃ Increased lipophilicity; fluorinated bioisostere enhances metabolic stability
cis-3-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 2-Nitrophenyl ketone (1R,3S) rel C₁₄H₁₅NO₅ Electron-withdrawing nitro group increases reactivity and polarity
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Methoxycarbonyl ester (1S,3R) cis C₈H₁₂O₄ Ester group may act as a prodrug; hydrolyzes to carboxylic acid in vivo

Pharmacological and Metabolic Comparisons

  • Electron-Donating vs. In contrast, the 2-nitrophenyl group in the analogue () introduces electron-withdrawing effects, which may alter binding kinetics or redox activity . Fluorinated analogues (e.g., ) leverage fluorine’s electronegativity and metabolic stability, reducing susceptibility to oxidative metabolism compared to the methoxy group .
  • Stereochemical Impact :

    • The trans-configured analogue () lacks the spatial arrangement required for optimal target engagement, highlighting the importance of the (1S,3R) cis configuration in the target compound .
  • Functional Group Stability :

    • Ester-containing compounds (e.g., ) are prone to hydrolysis, making them suitable as prodrugs. The ketone in the target compound offers greater stability under physiological conditions .

Biological Activity

The compound (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by its unique structure, which includes a carboxylic acid group and a methoxyphenyl substituent. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets and pathways.

Chemical Structure and Properties

The molecular structure of this compound features:

  • A cyclopentane ring , which contributes to its rigidity and potential biological interactions.
  • A carboxylic acid functional group , which can participate in hydrogen bonding and ionic interactions.
  • A methoxyphenyl group , which enhances lipophilicity and may facilitate interactions with hydrophobic regions of biological targets.

The synthesis of this compound can be achieved through various methods, including cyclization reactions and functional group modifications. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which are critical for its therapeutic effects.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

  • Antinociceptive Effects : Research indicates that derivatives of cyclopentane carboxylic acids exhibit significant analgesic properties. For instance, a related compound was identified as a potent inhibitor of the NaV1.7 sodium channel, which is crucial in pain signaling pathways. This suggests that this compound may similarly affect pain perception through modulation of voltage-gated sodium channels .
  • Anti-inflammatory Properties : The presence of the carboxylic acid group enhances the potential for anti-inflammatory activity. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Study 1: Analgesic Activity

A study conducted on transgenic mouse models demonstrated that cyclopentane carboxylic acids significantly reduced pain responses in inherited erythromelalgia. The study focused on the selectivity and potency of these compounds against NaV1.7 channels, providing insights into their potential use as analgesics .

Study 2: Interaction with Biological Targets

Another investigation explored the interaction of this compound with various enzymes involved in metabolic pathways. This study utilized enzyme assays to determine the inhibitory effects on specific metabolic enzymes, revealing promising results that warrant further exploration .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
2-Methylcyclopentanecarboxylic acidMethyl group on cyclopentaneAnti-inflammatory
3-Methoxybenzoic acidAromatic ring with methoxy groupAnalgesic properties
5-Hydroxycyclopentanecarboxylic acidHydroxyl group additionAntioxidant activity

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how can regioselectivity be controlled during cyclization?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to form the cyclopentane ring. For example, analogous compounds (e.g., methyl 2-methoxy-6-methylaminopyridine-3-carboxylate) are synthesized via regioselective nucleophilic substitution and cyclization under controlled pH and temperature . Regioselectivity is optimized by adjusting reaction conditions (e.g., solvent polarity, catalyst concentration) and using sterically hindered intermediates to direct bond formation.

Q. What analytical techniques are recommended for characterizing purity and stereochemical integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry via coupling constants (e.g., vicinal protons on the cyclopentane ring) and substituent environments.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with chiral columns confirms enantiomeric purity (≥95% as seen in related compounds) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., formula weight 172.18 for a related compound) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • GHS Classification : Classified under GHS07 (oral toxicity Category 4, skin/eye irritation Category 2). Use PPE (gloves, goggles) and avoid inhalation or skin contact .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose via hazardous waste protocols. Prevent environmental release .

Advanced Research Questions

Q. How does the (1S,3R) stereochemistry influence binding affinity to target receptors?

  • Methodological Answer : Stereochemistry dictates spatial orientation of the 3-methoxyphenyl and carboxylic acid groups, critical for receptor interactions. For example, trans-isomers (e.g., trans-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, CAS 733740-56-2) show altered binding compared to cis-configured analogs due to steric hindrance or hydrogen-bonding accessibility . Radioligand assays (e.g., DA, 5-HT receptor binding studies) quantify affinity differences, with enantiomeric purity verified via chiral HPLC .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Purity Verification : Reproduce assays using ≥97% pure compound (as standardized in commercial batches) to exclude impurities as confounding factors .
  • Assay Standardization : Control variables like buffer pH, incubation time, and cell line selection (e.g., HEK293 vs. CHO for receptor studies).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cyclopentane dicarboxylates) to identify trends in substituent-activity relationships .

Q. What in silico strategies predict pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Docking : Use SMILES notation (e.g., COC(=O)C1CCC(C1)C(=O)O ) to model interactions with target receptors (e.g., G-protein-coupled receptors). Software like AutoDock Vina assesses binding energy and pose validity.
  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and solubility using the compound’s molecular weight (172.18 g/mol) and functional groups (carboxylic acid, methoxy). Validate predictions with in vitro Caco-2 permeability assays .

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